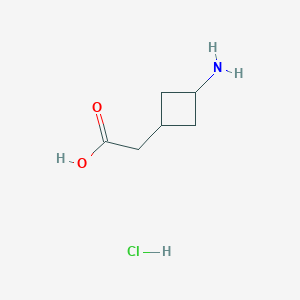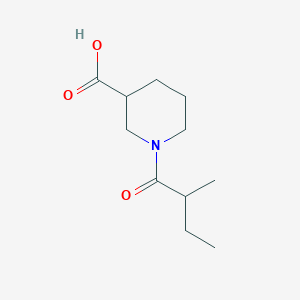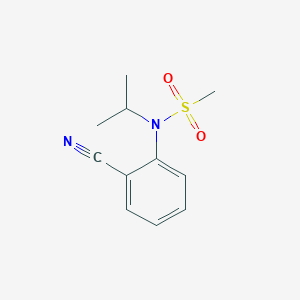![molecular formula C21H19FN8O4S B2527680 3-(3-fluorofenil)-7-(4-((2-metil-5-nitrofenil)sulfonil)piperazin-1-il)-3H-[1,2,3]triazolo[4,5-d]pirimidina CAS No. 941978-91-2](/img/structure/B2527680.png)
3-(3-fluorofenil)-7-(4-((2-metil-5-nitrofenil)sulfonil)piperazin-1-il)-3H-[1,2,3]triazolo[4,5-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C21H19FN8O4S and its molecular weight is 498.49. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antiparasitaria
La estructura única del compuesto lo convierte en un candidato prometedor para combatir las infecciones parasitarias. Los investigadores han investigado su eficacia contra parásitos protozoarios como Plasmodium (el agente causal de la malaria) y especies de Trypanosoma. Al inhibir enzimas esenciales o vías metabólicas en estos parásitos, este compuesto podría servir potencialmente como un nuevo agente antiparasitario .
Propiedades Antimicrobianas
La presencia del átomo de flúor y el grupo sulfonilo en el compuesto sugiere una posible actividad antimicrobiana. Los estudios han explorado sus efectos contra cepas bacterianas, incluidas las bacterias Gram-positivas y Gram-negativas. Se necesitan más investigaciones para dilucidar su mecanismo de acción y optimizar su potencial antibacteriano .
Aplicaciones Antiinflamatorias
Debido a la semejanza estructural del compuesto con ciertos agentes antiinflamatorios, las investigaciones se han centrado en su capacidad para modular las vías inflamatorias. Puede inhibir citoquinas o enzimas específicas involucradas en la inflamación, lo que lo hace relevante para afecciones como la artritis reumatoide o las enfermedades inflamatorias intestinales .
Investigación del Cáncer
El grupo nitro en el compuesto ha atraído atención debido a su posible papel en la terapia contra el cáncer. Los compuestos nitroaromáticos pueden sufrir una reducción enzimática dentro de las células tumorales, lo que lleva a la generación de intermediarios reactivos que dañan selectivamente las células cancerosas. Los investigadores están explorando sus efectos citotóxicos y su potencial como agente anticancerígeno .
Trastornos Neurológicos
El andamiaje de triazolopirimidina del compuesto sugiere interacciones con los receptores neuronales. Las investigaciones han explorado sus efectos sobre los sistemas de neurotransmisores, particularmente las vías GABAérgicas y glutamatérgicas. Puede tener implicaciones para enfermedades neurodegenerativas o trastornos neuropsiquiátricos .
Aplicaciones Cardiovasculares
Algunos estudios han investigado el impacto del compuesto en la salud cardiovascular. Sus posibles efectos vasodilatadores o interacciones con los canales iónicos podrían ser relevantes para afecciones como la hipertensión o las arritmias. Sin embargo, se necesitan más investigaciones para establecer sus beneficios cardiovasculares .
Mecanismo De Acción
Target of action
The compound contains a triazole moiety. Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems due to their ability to form hydrogen bonds, and thus show versatile biological activities .
Mode of action
The specific mode of action would depend on the target enzyme or receptor. Generally, triazole compounds can inhibit the function of the target, alter its conformation, or interfere with its interaction with other molecules .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Triazole compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. As mentioned earlier, triazole compounds can have a wide range of biological activities .
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-7-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN8O4S/c1-14-5-6-17(30(31)32)12-18(14)35(33,34)28-9-7-27(8-10-28)20-19-21(24-13-23-20)29(26-25-19)16-4-2-3-15(22)11-16/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBGLVBWHDELNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2527601.png)
![N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B2527602.png)
![1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2527603.png)
![7-benzyl-3,9-dimethyl-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2527604.png)

![methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2527609.png)
![Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate](/img/structure/B2527610.png)


![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2527615.png)

![2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2527619.png)
